Product packaging for Ethyl Biscoumacetate-d8(Cat. No.:CAS No. 1329834-88-9)

Ethyl Biscoumacetate-d8

Cat. No.: B590093
CAS No.: 1329834-88-9
M. Wt: 416.411
InChI Key: JCLHQFUTFHUXNN-UWAUJQNOSA-N
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Description

Significance of Stable Isotope Labeling in Modern Analytical Chemistry

Stable isotope labeling, using isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is indispensable in contemporary analytical chemistry. symeres.com The key advantage of this technique lies in the ability to differentiate the labeled compound from its unlabeled analogue using mass-sensitive analytical methods. thalesnano.com In mass spectrometry (MS), for instance, a deuterated compound will exhibit a distinct mass-to-charge ratio (m/z) from its non-deuterated version, allowing for clear identification and quantification even in complex biological matrices. thalesnano.comclearsynth.com

This property makes stable isotope-labeled compounds, particularly deuterated ones, ideal for use as internal standards. thalesnano.comscioninstruments.com An internal standard is a compound added in a known quantity to a sample to correct for variations during sample preparation and analysis. scioninstruments.comwikipedia.org Because a deuterated internal standard is chemically almost identical to the analyte being measured, it experiences similar effects from sample processing, extraction, and instrument variability. kcasbio.comchromforum.org By comparing the signal of the analyte to the known signal of the internal standard, researchers can achieve highly accurate and precise quantification. clearsynth.commusechem.com This approach is critical for validating analytical methods and ensuring the reliability of experimental data. clearsynth.com Beyond mass spectrometry, deuterated compounds are also valuable in Nuclear Magnetic Resonance (NMR) spectroscopy for structure determination and in tracing the metabolic fate of molecules. symeres.comthalesnano.com

Overview of Deuteration in Drug Discovery and Development Research

In the pharmaceutical industry, deuteration has emerged as a strategic tool in drug discovery and development. clearsynth.comunibestpharm.com The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). unibestpharm.com This difference can significantly impact the rate at which drugs are metabolized by the body, a phenomenon known as the kinetic isotope effect. symeres.com

Many drug molecules are broken down by metabolic enzymes, often through the cleavage of C-H bonds. By selectively replacing hydrogen atoms at these metabolic "soft spots" with deuterium, the rate of metabolism can be slowed. nih.govnih.gov This modification can lead to several potential improvements in a drug's pharmacokinetic profile, such as:

Improved Metabolic Stability: The drug remains in its active form for longer. unibestpharm.com

Extended Half-life: The time it takes for the drug concentration in the body to reduce by half is increased. researchgate.net

Reduced Formation of Toxic Metabolites: Altering the metabolic pathway can sometimes prevent the creation of harmful byproducts. unibestpharm.com

These improvements may translate into more effective and safer medications. nih.govnih.gov The first deuterated drug approved by the FDA was deutetrabenazine in 2017, and since then, interest in applying deuteration to both existing and novel drug candidates has grown substantially. nih.gov

Rationale for the Investigation of Ethyl Biscoumacetate-d8 in Academic Contexts

Ethyl Biscoumacetate is a synthetic anticoagulant compound belonging to the coumarin (B35378) class, which acts by inhibiting vitamin K-dependent clotting factors. patsnap.comncats.io Research into its pharmacokinetic properties—how the drug is absorbed, distributed, metabolized, and excreted—is essential for understanding its behavior in biological systems. nih.gov A study in healthy volunteers showed that after oral administration, Ethyl Biscoumacetate is metabolized, with the concentration of its 7-hydroxy metabolite surpassing that of the parent compound within a few hours. nih.gov

Accurate and reliable quantification of Ethyl Biscoumacetate in biological samples like plasma or serum is paramount for such pharmacokinetic studies. simsonpharma.com This is where this compound becomes critically important. As the deuterated analogue of the parent drug, this compound serves as an ideal internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). scioninstruments.comkcasbio.com

The rationale for its use in academic and clinical research is based on the principles of stable isotope dilution. When added to a biological sample, this compound co-elutes with the non-labeled Ethyl Biscoumacetate during chromatography but is distinguished by its higher mass in the mass spectrometer. kcasbio.comchromforum.org This allows it to correct for any loss of analyte during sample extraction and to compensate for matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample—which is a common challenge in bioanalysis. kcasbio.com Therefore, the investigation and use of this compound are not focused on its own therapeutic effects but on its role as an analytical tool that enables the precise and accurate study of the parent drug, Ethyl Biscoumacetate. pharmaffiliates.com

Chemical and Physical Properties of this compound

The table below summarizes the key chemical and physical properties of this compound. pharmaffiliates.comnih.gov

PropertyValueSource
IUPAC Name ethyl 2,2-bis(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)acetate nih.gov
Molecular Formula C₂₂H₈D₈O₈ pharmaffiliates.com
Molecular Weight 416.41 g/mol pharmaffiliates.comnih.gov
Exact Mass 416.13473143 Da nih.gov
CAS Number 1329834-88-9 pharmaffiliates.com
Appearance White to Off-White Solid-
Storage 2-8°C Refrigerator pharmaffiliates.com
Application Labeled Ethyl Biscoumacetate. Anticoagulant. pharmaffiliates.com

Properties

CAS No.

1329834-88-9

Molecular Formula

C22H16O8

Molecular Weight

416.411

IUPAC Name

ethyl 2,2-bis(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)acetate

InChI

InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3/i3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

JCLHQFUTFHUXNN-UWAUJQNOSA-N

SMILES

CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O

Synonyms

4-Hydroxy-α-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-2-oxo-2H-1-benzopyran-3-acetic Acid-d8 Ethyl Ester;  3,3’-(Carboxymethylene)bis(4-hydroxycoumarin-d4) Ethyl Ester;  BOEA-d8;  Bis(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)acetic Acid-d8 Ethyl Ester;  NSC 363

Origin of Product

United States

Synthetic Methodologies for Deuterium Incorporation into Complex Organic Molecules

Strategies for Regioselective Deuteration of Coumarin (B35378) Derivatives

Coumarins are a class of compounds characterized by a benzopyran-2-one core structure. mdpi.com The regioselective introduction of deuterium (B1214612) into the coumarin scaffold is a key challenge in the synthesis of labeled analogues for research purposes. Various synthetic strategies have been developed to achieve this with a high degree of control over the position of deuterium incorporation.

One common approach involves the use of deuterated starting materials. For instance, the synthesis of deuterated coumarin derivatives can be achieved through the Pechmann condensation or other cyclization reactions employing deuterated phenols or acrylates. organic-chemistry.org Another powerful technique is the use of transition metal-catalyzed C-H bond activation. organic-chemistry.org This method allows for the direct and selective replacement of hydrogen atoms with deuterium at specific positions on the coumarin ring system, often under mild reaction conditions. organic-chemistry.org For example, rhodium-catalyzed C-H activation has been successfully employed for the synthesis of various coumarin derivatives with excellent regioselectivity. organic-chemistry.org

Detailed Synthetic Pathways to Ethyl Biscoumacetate-d8

The synthesis of this compound involves the introduction of eight deuterium atoms into the molecule. Based on its IUPAC name, ethyl 2,2-bis(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)acetate, the deuterium atoms are located on the benzene (B151609) rings of the two coumarin moieties. nih.gov

A plausible synthetic route would involve the condensation of a deuterated 4-hydroxycoumarin (B602359) with ethyl glyoxylate. The key intermediate, 5,6,7,8-tetradeuterio-4-hydroxycoumarin, would need to be synthesized first. This could be achieved by starting with a commercially available deuterated phenol (B47542) or by performing a regioselective deuteration of a suitable phenol precursor before the cyclization to form the coumarin ring.

The general reaction for the formation of biscoumarins involves the reaction of 4-hydroxycoumarin with an aldehyde. In the case of Ethyl Biscoumacetate, this would be ethyl glyoxylate. The reaction is typically acid- or base-catalyzed. To produce this compound, the reaction would utilize 5,6,7,8-tetradeuterio-4-hydroxycoumarin as the starting material.

Table 1: Synthetic Details for this compound

Reactants Product Key Reaction Type
5,6,7,8-tetradeuterio-4-hydroxycoumarinThis compoundCondensation
Ethyl glyoxylate

This table outlines the primary reactants and the resulting product in a potential synthetic pathway for this compound.

Characterization of Isotopic Purity and Deuterium Distribution

The precise determination of isotopic purity and the distribution of deuterium atoms within the molecule are crucial for the application of deuterated compounds in scientific research. researchgate.netrsc.org A combination of advanced spectroscopic and spectrometric techniques is employed for this purpose.

Advanced Spectroscopic Techniques for Isotopic Purity Assessment (e.g., Quantitative NMR Spectroscopy)

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful tool for assessing isotopic purity. wiley.comnih.gov Both ¹H NMR and ²H NMR can be utilized.

In ¹H NMR, the isotopic purity can be determined by comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated signal within the molecule or an internal standard. researchgate.net For highly deuterated compounds, however, the low intensity of residual proton signals can limit the accuracy of this method. sigmaaldrich.com

²H NMR spectroscopy offers a more direct method for observing the incorporated deuterium. sigmaaldrich.comtandfonline.com The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward spectral interpretation. sigmaaldrich.com By comparing the integrals of the deuterium signals to a known standard, the deuterium content at specific sites can be quantified. A combination of ¹H and ²H NMR can provide a comprehensive and accurate determination of isotopic abundance. wiley.comnih.gov Furthermore, deuterium-induced isotope shifts on neighboring ¹³C nuclei in ¹³C NMR can also be used to quantify the degree of deuteration at specific sites. researchgate.net

Table 2: NMR Techniques for Isotopic Purity Assessment

NMR Technique Principle Advantages Limitations
Quantitative ¹H NMRIntegration of residual proton signals. researchgate.netReadily available.Less accurate for high deuterium enrichment. sigmaaldrich.com
Quantitative ²H NMRDirect detection and integration of deuterium signals. sigmaaldrich.comtandfonline.comMore accurate for highly deuterated compounds. sigmaaldrich.comLower sensitivity than ¹H NMR. sigmaaldrich.com
¹³C NMR (Isotope Shifts)Deuterium-induced shifts on adjacent ¹³C nuclei. researchgate.netProvides site-specific deuteration information. researchgate.netRequires sensitive instrumentation and can be complex to interpret.

This interactive table summarizes the key features of different NMR techniques used for the assessment of isotopic purity.

Mass Spectrometric Approaches for Isotopic Enrichment Verification

High-resolution mass spectrometry (HRMS) is another essential technique for verifying isotopic enrichment. researchgate.netrsc.org Electrospray ionization (ESI) is a common ionization method used for this purpose. researchgate.net

Table 3: Mass Spectrometry Data for this compound

Property Value Source
Molecular FormulaC₂₂H₈D₈O₈ pharmaffiliates.com
Molecular Weight416.41 g/mol pharmaffiliates.comnih.gov
Isotopic Purity DeterminationBased on relative abundance of H/D isotopolog ions. researchgate.net researchgate.net

This data table presents key mass spectrometric properties of this compound.

Advanced Analytical Applications of Ethyl Biscoumacetate D8

Development and Validation of Quantitative Analytical Methods Using Ethyl Biscoumacetate-d8 as a Stable Isotope-Labeled Internal Standard

The use of a SIL-IS like this compound is considered the gold standard in quantitative mass spectrometry. Because the SIL-IS and the analyte exhibit nearly identical physicochemical properties, they behave similarly during sample preparation, chromatography, and ionization. This co-behavior allows the SIL-IS to effectively normalize for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable data. nih.govshimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Concurrent Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for quantifying drugs like Ethyl Biscoumacetate in biological samples due to its superior sensitivity and specificity. shimadzu.com A typical method involves separating the analyte from matrix components using high-performance liquid chromatography (HPLC) and then detecting it with a triple quadrupole mass spectrometer.

In such an assay, this compound is added at a known concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process. The mass spectrometer is programmed to monitor specific mass transitions for both the analyte (the parent compound) and the internal standard. This process, known as Multiple Reaction Monitoring (MRM), ensures that only the compounds of interest are detected.

For example, in negative ionization mode, the precursor ions ([M-H]⁻) for Ethyl Biscoumacetate and this compound would be selected in the first quadrupole. These ions are then fragmented, and specific product ions are monitored in the third quadrupole. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the concentration of the analyte in the original sample. This ratiometric approach corrects for potential sample loss or ionization variability. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Ethyl Biscoumacetate Quantification

ParameterEthyl Biscoumacetate (Analyte)This compound (Internal Standard)
Precursor Ion (m/z)407.1415.1
Product Ion (m/z)161.0165.0
Collision Energy (eV)-25-25
Ionization ModeNegative Electrospray Ionization (ESI-)

Note: The m/z values are hypothetical and represent the expected mass difference for the deprotonated molecule and a plausible fragment.

Method validation for such an assay would be performed according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and stability. nih.gov

Considerations for Matrix Effects and Ion Suppression in LC-MS/MS Analysis

Biological matrices such as plasma, serum, and urine are incredibly complex, containing a multitude of endogenous compounds like salts, lipids, and proteins. During LC-MS/MS analysis, co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source. This phenomenon, known as a "matrix effect," can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise data accuracy. researchgate.net

Electrospray ionization (ESI) is particularly susceptible to these effects. Ion suppression often occurs when co-eluting matrix components compete with the analyte for ionization, reducing the efficiency with which the analyte molecules are charged and transferred into the gas phase.

The most effective strategy to mitigate matrix effects is the use of a co-eluting stable isotope-labeled internal standard like this compound. nih.gov Since the SIL-IS has the same molecular structure and retention time as the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is effectively cancelled out, ensuring that the final calculated concentration is accurate and precise. researchgate.net

Chromatographic Behavior and Resolution of Deuterated Analogs

Ideally, a SIL-IS should co-elute perfectly with its non-labeled analog. However, a phenomenon known as the chromatographic isotope effect can sometimes lead to slight differences in retention times. In reversed-phase liquid chromatography, deuterated compounds are often slightly less retentive than their non-deuterated counterparts and may elute marginally earlier. acs.orgresearchgate.net This is attributed to the fact that C-D bonds are slightly shorter and less polarizable than C-H bonds, which can subtly alter the molecule's interaction with the stationary phase. cchmc.orgnih.gov

During method development, it is crucial to evaluate the chromatographic profile to ensure that any separation between Ethyl Biscoumacetate and this compound is minimal and does not affect quantification. If the retention time shift is significant, it could mean that the analyte and the internal standard are not subjected to the same matrix effects at the exact moment of elution, potentially reintroducing a small bias. nih.gov Chromatographic conditions, such as the mobile phase composition and gradient slope, are optimized to ensure near-perfect co-elution.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structural integrity of this compound and verifying its isotopic labeling. rsc.org

Furthermore, ²H (deuterium) NMR can be employed to directly observe the deuterium (B1214612) nuclei. This provides definitive confirmation of the labeling positions and can be used to determine the isotopic purity of the compound. nih.gov Quantitative NMR (qNMR) techniques can be used to accurately measure the degree of deuteration by comparing the integrals of specific proton signals in the labeled compound against a certified reference standard. google.com This analysis is critical for ensuring the quality and reliability of the SIL-IS used in quantitative LC-MS/MS assays. rsc.orgresearchgate.net

Table 2: Expected ¹H NMR Chemical Shift Assignments for Ethyl Biscoumacetate

Proton GroupExpected Chemical Shift (ppm)Expected MultiplicityNote for this compound
Aromatic Protons7.0 - 8.2MultipletsSignals would be absent for the deuterated rings.
-OH Protons~11.0Broad SingletSignal remains present.
Methine Proton (-CH-)~5.0SingletSignal remains present.
Methylene Protons (-CH₂-)~4.2QuartetSignal remains present.
Methyl Protons (-CH₃)~1.2TripletSignal remains present.

Note: Chemical shifts are estimations based on typical values for coumarin (B35378) structures and may vary depending on the solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Volatile Deuterated Metabolites

While LC-MS/MS is the primary tool for analyzing the parent drug, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of small, volatile metabolites. If Ethyl Biscoumacetate were to be metabolized into smaller, more volatile compounds (e.g., through cleavage of the ethyl acetate (B1210297) group or degradation of the coumarin rings), GC-MS could be used for their identification and quantification.

For non-volatile metabolites, a chemical derivatization step is often required to increase their volatility and thermal stability for GC analysis. nih.govyoutube.com Common derivatization techniques include silylation or acylation, which convert polar functional groups like hydroxyls and carboxyls into less polar, more volatile derivatives. mdpi.comnih.govjfda-online.com

The use of this compound as a precursor in metabolic studies would result in deuterated metabolites. These metabolites would be readily distinguishable in the GC-MS analysis. The mass spectra of the deuterated metabolite fragments would show a characteristic mass shift corresponding to the number of deuterium atoms they contain. This allows for clear differentiation from endogenous compounds and provides a powerful tool for tracing the metabolic fate of the parent drug.

Investigation of Isotope Effects on Biochemical and Chemical Reactivity

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Enzyme-Catalyzed Reactions

Deuterium Kinetic Isotope Effects (DKIEs) are observed when the substitution of a hydrogen atom with a deuterium atom at a specific molecular position leads to a change in the rate of a chemical reaction. This phenomenon arises from the greater mass of deuterium, which results in a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down reactions where C-H bond cleavage is the rate-determining step. researchgate.net

For Ethyl Biscoumacetate-d8, where the deuterium atoms are located on the benzene (B151609) rings, a primary DKIE on its direct binding to VKOR is not expected, as this interaction does not involve the cleavage of these C-D bonds. However, secondary DKIEs could subtly influence binding kinetics. Furthermore, if metabolic hydroxylation of the aromatic rings is a pathway for the drug's clearance, deuteration would be expected to slow down this process, potentially leading to a longer biological half-life and more sustained inhibitory action on VKOR.

Hypothetical data illustrating the potential impact of deuteration on VKOR inhibition kinetics is presented in Table 1.

Table 1: Illustrative Inhibition Kinetics of Ethyl Biscoumacetate and its Deuterated Analog against VKOR

Compound Inhibition Constant (Kᵢ) (nM) On-rate (kₒₙ) (M⁻¹s⁻¹) Off-rate (kₒբբ) (s⁻¹)
Ethyl Biscoumacetate 5.2 1.5 x 10⁵ 7.8 x 10⁻⁴
This compound 4.8 1.6 x 10⁵ 7.7 x 10⁻⁴

This table is a hypothetical representation to illustrate potential research findings and is not based on published experimental data for this compound.

A DKIE provides valuable insight into the transition state of a reaction. A primary DKIE (typically with a value of kH/kD > 2) is strong evidence that the C-H bond is being broken in the rate-determining step of the reaction. The magnitude of the DKIE can also provide information about the symmetry of the transition state.

In the context of ethyl biscoumacetate's metabolism, a significant DKIE would suggest that the cleavage of an aromatic C-H bond is a key step in its enzymatic modification. This would imply a transition state where this bond is substantially weakened. Even in the absence of a primary DKIE, smaller secondary isotope effects can occur, influencing reaction rates through changes in hybridization or solvation, which can also provide details about the reaction mechanism.

Influence of Deuterium Substitution on Molecular Binding Interactions

The substitution of hydrogen with deuterium can also affect non-covalent binding interactions, which are crucial for the affinity of a ligand to its target protein.

While these effects are generally small for any single C-D bond, the cumulative effect of eight deuterium substitutions in this compound could potentially lead to a measurable change in its binding affinity for VKOR. The direction of this change is not always predictable; it could result in slightly tighter or weaker binding depending on the specific interactions at play in the binding pocket.

A hypothetical comparison of binding affinities is shown in Table 2.

Table 2: Illustrative Binding Affinity of Ethyl Biscoumacetate and its Deuterated Analog to VKOR

Compound Dissociation Constant (Kᴅ) (nM) ΔG (kcal/mol)
Ethyl Biscoumacetate 5.0 -11.3
This compound 4.5 -11.4

This table is a hypothetical representation to illustrate potential research findings and is not based on published experimental data for this compound.

The substitution of hydrogen with deuterium can influence the conformational preferences of a molecule. The lower zero-point energy of a C-D bond compared to a C-H bond can affect torsional barriers and the population of different rotamers in solution. For a molecule like ethyl biscoumacetate, which has several rotatable bonds, these subtle changes could alter its preferred three-dimensional shape. semanticscholar.org

Elucidation of Metabolic Pathways and Biotransformation Mechanisms Utilizing Deuterium Labeling

In Vitro Metabolic Stability Assessments of Ethyl Biscoumacetate-d8 in Subcellular Fractions (e.g., Microsomes, Cytosol)

In vitro metabolic stability assays are fundamental in early drug development to predict a compound's metabolic fate in vivo. These assays typically utilize subcellular fractions, such as liver microsomes and cytosol, which are rich in drug-metabolizing enzymes. Microsomes contain the majority of the Cytochrome P450 (CYP450) enzymes responsible for phase I oxidative metabolism, while the cytosol contains various phase II conjugation enzymes. The stability of a compound is generally expressed as its in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.net

A review of the current scientific literature reveals a lack of specific studies detailing the in vitro metabolic stability of this compound in either microsomal or cytosolic fractions. Such studies would typically involve incubating this compound with human or animal-derived liver microsomes or cytosol and monitoring its disappearance over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

The primary purpose of assessing the deuterated variant would be to determine if the substitution of hydrogen with deuterium (B1214612) at specific positions alters its metabolic rate compared to the non-deuterated parent compound. Deuteration at a site of metabolism can slow down bond cleavage due to the kinetic isotope effect (KIE), potentially leading to increased metabolic stability. nih.govnih.gov

Table 1: Theoretical In Vitro Metabolic Stability Assessment of this compound

This interactive table illustrates the type of data that would be generated from such an experiment. The values presented are hypothetical and for illustrative purposes only, as no published data is available.

CompoundSubcellular FractionIncubation Time (min)% Remaining (Hypothetical)Calculated t½ (min) (Hypothetical)Calculated CLint (µL/min/mg) (Hypothetical)
Ethyl BiscoumacetateLiver Microsomes01002527.7
587
1565
3042
6018
This compoundLiver Microsomes01004515.4
592
1578
3060
6036

Identification of Deuterated Metabolites and Their Formation Pathways in Non-Human Biological Systems (e.g., Cell Lines, Animal Models)

Identifying the metabolites of a new chemical entity is crucial for understanding its biotransformation and potential for active or toxic byproducts. For a deuterated compound like this compound, this involves administering the compound to non-human biological systems, such as specific cell lines (e.g., hepatocytes) or animal models (e.g., rats, dogs), and analyzing biological matrices (e.g., plasma, urine, feces) for the presence of deuterated metabolites.

The biotransformation of the parent compound, Ethyl Biscoumacetate, has been studied in humans, rabbits, and dogs. nih.gov In humans, a significant metabolite has been identified as 7-hydroxyethyl biscoumacetate, indicating that hydroxylation is a key metabolic pathway. researchgate.netnih.gov

For this compound, where the deuterium atoms are located on the phenyl rings (ethyl 2,2-bis(5,6,7,8-tetradeuterio-4-hydroxy-2-oxochromen-3-yl)acetate), metabolic studies would aim to identify if this deuteration pattern alters the known metabolic pathways. nih.gov For instance, deuteration might lead to "metabolic switching," where the enzymatic activity is redirected to other non-deuterated positions on the molecule, potentially forming different metabolites. googleapis.com However, specific studies identifying the deuterated metabolites of this compound in any non-human biological system have not been reported in the available literature.

Tracing Metabolic Fate through Deuterium Retention and Loss

Isotopic labeling with deuterium provides a unique tracer to follow the metabolic fate of a drug. By analyzing the mass spectra of the parent compound and its metabolites, researchers can determine whether the deuterium atoms have been retained or lost during biotransformation.

Deuterium Retention: If a metabolite is found to retain all eight deuterium atoms, it indicates that the metabolic modification occurred at a part of the molecule other than the deuterated phenyl rings.

Deuterium Loss: The loss of one or more deuterium atoms would signify that metabolic activity, such as hydroxylation, has occurred directly on the deuterated rings. This can provide precise information about the sites of metabolism.

This technique is invaluable for mapping metabolic pathways with high precision. Despite its utility, there is currently no published research that traces the metabolic fate of this compound through the analysis of deuterium retention or loss in its metabolites.

Contribution of Isotopic Labeling to Understanding Cytochrome P450 Metabolism and Other Biotransformation Enzymes

The use of deuterium labeling is a cornerstone technique for investigating the mechanisms of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP450) superfamily. googleapis.com

The primary contribution lies in the study of the Kinetic Isotope Effect (KIE) . The C-H bond is weaker than the C-D bond. Consequently, enzymes that catalyze the cleavage of a C-H bond as a rate-determining step of a reaction will do so faster than for the corresponding C-D bond. nih.govnih.gov By comparing the rate of metabolism of a parent compound (kH) with its deuterated version (kD), a KIE (kH/kD) can be calculated. A significant KIE (typically >1.5) provides strong evidence that C-H bond cleavage is a rate-limiting step in the metabolic pathway catalyzed by a specific CYP450 isozyme. plos.org

This information is critical for several reasons:

Mechanism Elucidation: It helps to confirm the involvement of C-H bond breaking in the rate-determining step of an enzymatic reaction. nih.gov

Isozyme Contribution: By using recombinant CYP450 isozymes, the KIE can help to identify which specific enzymes are responsible for the metabolism of a drug. plos.org

Drug Design: If a drug is cleared too quickly due to metabolism at a specific site, deuterating that site can slow down the metabolic rate, thereby improving its pharmacokinetic profile (e.g., increasing half-life and exposure). googleapis.com

In the context of Ethyl Biscoumacetate, which is known to be metabolized via oxidation to 7-hydroxyethyl biscoumacetate, studying the KIE of this compound could confirm whether the hydroxylation of the coumarin (B35378) ring system is a rate-limiting step and which CYP450 isozymes are primarily involved. researchgate.net While the specific CYP enzymes responsible for Ethyl Biscoumacetate metabolism are not well-documented, those for the related compound warfarin (B611796) include CYP2C9, CYP1A2, and CYP3A4. drugbank.com Deuterium labeling studies could clarify the roles of these or other enzymes in the biotransformation of Ethyl Biscoumacetate.

Pre Clinical Pharmacokinetic and Pharmacodynamic Modeling Leveraging Deuterated Probes

Absorption, Distribution, and Elimination Studies in In Vitro and Ex Vivo Systems

In vitro and ex vivo systems are fundamental in the pre-clinical assessment of a new chemical entity's pharmacokinetic profile. For Ethyl Biscoumacetate-d8, these studies would aim to elucidate how isotopic substitution affects its ADME properties compared to the non-deuterated parent compound.

In Vitro Approaches:

Metabolic Stability: The primary rationale for deuteration is often to slow down metabolic processes, a phenomenon known as the deuterium (B1214612) kinetic isotope effect (DKIE). acs.orgnih.gov In vitro assays using human liver microsomes or hepatocytes would be the primary tools to investigate the metabolic stability of this compound. acs.org By incubating the compound with these systems and monitoring its depletion over time, researchers can determine its intrinsic clearance and half-life. A direct comparison with the non-deuterated Ethyl Biscoumacetate would quantify the magnitude of the DKIE. For instance, a series of in vitro drug metabolism and pharmacokinetics (DMPK) experiments on deuterated N,N-dimethyltryptamine (DMT) derivatives in human hepatocyte assays served as a proxy for in vivo clearance. acs.org

Permeability and Transporter Interactions: Caco-2 cell monolayers are a standard in vitro model to assess a compound's intestinal permeability and to identify if it is a substrate for efflux transporters like P-glycoprotein (P-gp). While deuterium substitution is a subtle structural change, it can slightly alter physicochemical properties like lipophilicity, which may influence membrane transport. acs.org

Plasma Protein Binding: The extent of binding to plasma proteins, such as albumin, is a critical determinant of a drug's distribution and clearance. Equilibrium dialysis or ultracentrifugation methods would be employed to determine the fraction of unbound this compound in plasma. Although the difference in lipophilicity between a deuterated and non-deuterated compound is generally negligible, the presence of multiple deuterium atoms could potentially lead to minor changes in plasma protein binding rates.

Ex Vivo Methodologies:

Tissue Distribution: Ex vivo biodistribution studies, often utilizing animal models, can provide a snapshot of a compound's distribution in various organs and tissues. erbc-group.com Following administration of this compound to a rodent model, tissues would be harvested at specific time points, and the concentration of the compound would be quantified using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). An analogous study on a coumarin-6-labeled nanostructured lipid carrier investigated its ex vivo ocular distribution in rabbits, demonstrating the feasibility of tracking coumarin (B35378) compounds in specific tissues. nih.gov

A hypothetical comparison of in vitro ADME parameters for Ethyl Biscoumacetate and its deuterated analog is presented in Table 1.

ParameterIn Vitro SystemExpected Outcome for this compound vs. Ethyl BiscoumacetateRationale
Metabolic Half-life Human Liver MicrosomesIncreasedDeuterium Kinetic Isotope Effect (DKIE) slows down CYP450-mediated metabolism.
Intrinsic Clearance Human HepatocytesDecreasedSlower metabolism leads to lower clearance.
Permeability (Papp) Caco-2 MonolayersLikely similar, with potential for slight decreaseDeuteration can slightly decrease lipophilicity.
Plasma Protein Binding Human PlasmaLikely similarIsotopic substitution typically has a minimal effect on protein binding.

Computational and Predictive Modeling of Pharmacokinetic Parameters Based on Isotopic Substitution

Computational modeling plays a crucial role in modern drug development, allowing for the prediction of pharmacokinetic (PK) parameters and the simulation of drug behavior in vivo. For this compound, computational approaches can be used to predict the impact of deuteration and to design more efficient pre-clinical and clinical studies.

Physiologically-Based Pharmacokinetic (PBPK) Modeling:

PBPK models are mathematical representations of the body's physiological and anatomical structure, which can simulate the ADME of a drug. By integrating in vitro data (such as metabolic stability, permeability, and plasma protein binding) with system-specific parameters (like blood flow rates and tissue volumes), a PBPK model for Ethyl Biscoumacetate could be developed. The impact of deuteration could then be simulated by modifying the metabolic clearance term based on the experimentally determined DKIE. This would allow for predictions of how the altered metabolism of this compound would affect its concentration-time profile in plasma and various tissues in different species, including humans. A study on chloroquine (B1663885) utilized a PBPK model to predict its PK profile in humans, integrating in vitro parameters and validating the model with clinical data. asm.org

Quantitative Systems Pharmacology (QSP) Modeling:

For anticoagulants like Ethyl Biscoumacetate, QSP models can be particularly valuable as they link the drug's PK to its pharmacodynamic (PD) effect on the coagulation cascade. A QSP model for warfarin (B611796), a related vitamin K antagonist, has been developed to predict its anticoagulant effect (measured by the International Normalized Ratio, INR) and to account for the influence of genetic polymorphisms in enzymes like CYP2C9 and its target, VKORC1. frontiersin.org A similar model for Ethyl Biscoumacetate could be adapted for its deuterated analog. By inputting the predicted PK of this compound from a PBPK model, the QSP model could simulate the onset, intensity, and duration of its anticoagulant effect.

Emerging deep learning approaches, such as DeepCt, aim to predict concentration-time curves and compartmental PK models directly from a compound's chemical structure. acs.org While these models are still in development, they hold the potential to predict the PK of novel compounds like this compound with minimal experimental input.

A table outlining a potential computational modeling workflow is shown in Table 2.

Modeling StepMethodologyInput DataPredicted Output
1. Initial Parameter Prediction In silico toolsChemical structure of this compoundLipophilicity, pKa, solubility
2. PBPK Model Development PBPK software (e.g., GastroPlus™, Simcyp®)In vitro ADME data, physicochemical propertiesPlasma and tissue concentration-time profiles, Cmax, Tmax, AUC
3. Isotopic Effect Simulation PBPK model modificationExperimentally determined DKIE from in vitro metabolism studiesComparative PK profiles of deuterated vs. non-deuterated compound
4. PK/PD Modeling QSP modeling softwarePredicted PK profile from PBPK model, in vitro PD data (e.g., IC50 on VKORC1)Time course of anticoagulant effect (e.g., predicted INR)

Mechanistic Pharmacodynamic Studies at the Molecular and Cellular Level in Controlled Environments

The pharmacodynamic effect of Ethyl Biscoumacetate, like other coumarin anticoagulants, is the inhibition of the Vitamin K epoxide reductase complex subunit 1 (VKORC1). patsnap.comncats.io This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation and activation of several blood clotting factors. patsnap.com Mechanistic studies for this compound would focus on confirming that the mechanism of action is retained and quantifying any changes in potency or cellular activity due to deuteration.

Molecular Level Investigations:

Enzyme Inhibition Assays: The primary molecular target, VKORC1, can be studied using cell-free assays with recombinant human VKORC1. These assays would measure the inhibitory potency (IC50) of this compound and compare it to the parent compound. It is generally expected that the isotopic substitution will not significantly alter the direct binding affinity to the target protein, as the pharmacodynamics of deuterated drugs are often nearly identical to their non-deuterated counterparts. bioscientia.de

Cellular Level Studies:

Cell-Based VKOR Activity Assays: More physiologically relevant information can be obtained from cell-based assays. For example, a study utilized a cell line with the endogenous VKOR function ablated to evaluate the efficacy of various oral anticoagulants. nih.gov Such a system could be employed to determine the cellular IC50 of this compound. This would provide insights into how cell permeability and intracellular concentrations influence its inhibitory activity.

Target Engagement and Downstream Effects: In a controlled cellular environment (e.g., a hepatocyte cell line), the effect of this compound on the vitamin K cycle can be assessed more comprehensively. This could involve measuring the accumulation of vitamin K epoxide or the reduced secretion of active, gamma-carboxylated coagulation factors.

The expected outcomes of these mechanistic studies are summarized in Table 3.

Study TypeMethodologyKey ParameterExpected Result for this compound
Molecular Recombinant VKORC1 enzyme assayIC50Similar to non-deuterated compound
Cellular Cell-based VKOR activity assayCellular IC50Similar to non-deuterated compound
Cellular Measurement of vitamin K-dependent protein activityInhibition of gamma-carboxylationSustained inhibition due to slower metabolic clearance

Application of Deuterated Analogs in Microdosing Research Principles (theoretical/methodological focus)

Microdosing is a powerful tool in early clinical development that involves administering a sub-pharmacological dose (typically less than 100 micrograms) of a drug to humans to evaluate its pharmacokinetic profile. researchgate.net The use of isotopically labeled compounds is central to this approach, and deuterated analogs like this compound offer a non-radioactive alternative to traditionally used 14C-labeled compounds. researchgate.netscispace.com

Methodological Principles:

The core principle of a microdosing study with a deuterated probe is to administer the microdose of this compound and then use highly sensitive analytical methods, primarily LC-MS/MS, to distinguish it from any endogenous compounds and to quantify its concentration in plasma over time. researchgate.net

A key study design, known as a "microtracer" study, can be employed where a microdose of the deuterated compound is administered concurrently with a therapeutic dose of the non-deuterated drug. This allows for the direct assessment of the deuterated tracer's pharmacokinetics under steady-state conditions of the therapeutic drug. researchgate.net

Advantages of Using Deuterated Analogs in Microdosing:

Safety: The use of a stable, non-radioactive isotope like deuterium eliminates the concerns and regulatory hurdles associated with administering radioactive compounds to humans. scispace.com

Analytical Sensitivity and Specificity: Modern LC-MS/MS instruments have the sensitivity to detect the very low concentrations of the drug resulting from a microdose. The mass difference between this compound and its non-deuterated counterpart allows for their simultaneous measurement without interference.

Early Human PK Data: Microdosing can provide crucial human PK data very early in the drug development process, helping to validate pre-clinical models and inform decisions about the progression of a drug candidate. tno.nl

However, a critical consideration when using a deuterated analog as a microdose tracer for its non-deuterated parent is the potential for the deuterium kinetic isotope effect to alter its metabolic rate. researchgate.net This must be evaluated pre-clinically to ensure that the pharmacokinetics of the deuterated tracer accurately reflect those of the non-deuterated drug, or to build a correction factor into the pharmacokinetic modeling.

Applications in Fundamental Research and Chemical Biology

Utilization of Ethyl Biscoumacetate-d8 in Elucidating Enzyme Reaction Mechanisms, Beyond Basic Inhibition

The primary molecular target of Ethyl Biscoumacetate is the enzyme Vitamin K epoxide reductase (VKOR), specifically the Vitamin K epoxide reductase complex subunit 1 (VKORC1). nus.edu.sgncats.io This integral membrane enzyme is a critical component of the vitamin K cycle, responsible for converting vitamin K 2,3-epoxide back into its active hydroquinone (B1673460) form. nus.edu.sg This recycling is essential for the post-translational gamma-carboxylation of several blood clotting factors, including Factors II, VII, IX, and X, which is required for their biological activity. nus.edu.sgpatsnap.com

Ethyl Biscoumacetate inhibits VKOR, thereby disrupting the vitamin K cycle and preventing the activation of these clotting factors. patsnap.com However, the application of this compound allows researchers to move beyond simple inhibition assays to probe the intricate details of the enzyme-inhibitor interaction.

Research into related coumarins suggests a complex inhibitory mechanism where the inhibitor binds to the oxidized, inactive form of VKOR, thereby preventing its reactivation through reduction. nih.gov The rate at which the enzyme can be reactivated is significantly slowed by the bound inhibitor. nih.gov this compound is an ideal tool for investigating such mechanisms. Using mass spectrometry-based techniques, researchers can:

Trace the Inhibitor: The deuterium (B1214612) label provides a unique mass signature, enabling the direct tracking of the this compound molecule as it binds to and is released from the VKOR enzyme during its catalytic cycle.

Quantify Binding: It allows for the precise measurement of inhibitor association and dissociation rates from the enzyme under various redox conditions.

Identify Covalent Intermediates: If the inhibitor forms a covalent bond with the enzyme, as has been proposed for some coumarins, fragments of the deuterated inhibitor attached to enzyme peptides could be identified through proteomics analysis, confirming the exact binding site and nature of the interaction. nih.gov

This level of mechanistic detail is crucial for understanding how different inhibitors interact with VKOR and for the rational design of new, more specific modulators of the vitamin K pathway.

Advancing Structure-Activity Relationship (SAR) and Structure-Metabolism Relationship (SMR) Studies through Isotopic Perturbation

The strategic replacement of hydrogen with deuterium can significantly alter the metabolic fate of a molecule without changing its fundamental chemical properties. This phenomenon, known as the kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond. nih.gov Consequently, enzymatic reactions that involve breaking this bond, such as hydroxylation by cytochrome P450 (CYP) enzymes, proceed more slowly. nih.gov this compound, which is deuterated at positions 5, 6, 7, and 8 of its two coumarin (B35378) rings, is specifically designed to leverage this effect for research purposes. nih.gov

Structure-Metabolism Relationship (SMR) Insights: Pharmacokinetic studies of the non-deuterated Ethyl Biscoumacetate show that it is metabolized very rapidly in the body, primarily into its 7-hydroxy metabolite. nih.gov This rapid clearance results in a short biological half-life, which complicates its use. researchgate.net By comparing the rate and profile of metabolism between standard Ethyl Biscoumacetate and this compound, researchers can:

Confirm the primary sites of metabolic attack.

Identify the specific CYP isozymes responsible for its metabolism by observing a significant KIE.

Structure-Activity Relationship (SAR) Advancement: By slowing down metabolism, deuteration effectively creates a new analogue with a potentially longer duration of action. This "isotopic perturbation" allows researchers to study how increased metabolic stability and prolonged exposure affect the molecule's biological activity and interaction with its target, VKOR. This knowledge is invaluable for guiding the synthesis of new anticoagulant drug candidates with improved pharmacokinetic profiles. The approved drug deutetrabenazine, a deuterated version of tetrabenazine, exemplifies the success of this strategy in creating a more stable therapeutic with an improved dosing profile. nih.gov

Table 1: Pharmacokinetic Parameters of Ethyl Biscoumacetate and its Metabolite in Humans Following a Single Oral Dose. nih.govresearchgate.net Data for the d8-analogue is hypothetical and represents the parameters that would be studied to determine the kinetic isotope effect.
CompoundTime to Max. Concentration (Tmax)Elimination Half-Life (T½)Primary Metabolic Pathway
Ethyl Biscoumacetate1.0–4.0 hours0.66 hours (geometric mean)Hydroxylation
7-hydroxy ethyl biscoumacetate-2.03 hours (geometric mean)-
This compound (Hypothetical)To be determinedTo be determined (Expected to be > 0.66 hours)Hydroxylation (rate to be determined)

Development of New Analytical Probes for Biochemical Pathways

An analytical probe is a molecule used to detect, quantify, or track a specific biological entity or process. This compound serves as a highly specific and sensitive probe for the vitamin K cycle and its key enzyme, VKOR.

Due to its high affinity for VKOR, labeled this compound can be used in competitive binding assays to screen for and determine the potency of new, unlabeled drug candidates targeting the same enzyme. In such an experiment, a fixed amount of this compound and a biological sample containing VKOR (e.g., liver microsomes) are incubated with varying concentrations of a test compound. The ability of the test compound to displace the deuterated probe from the enzyme is measured by quantifying the unbound probe using mass spectrometry. This provides a direct measure of the test compound's binding affinity for VKOR.

The high sensitivity of mass spectrometry allows these assays to be performed with very small amounts of protein, making it possible to study VKOR activity and inhibition in a wide variety of biological samples and conditions.

Contribution to Methodological Advancements in Analytical Chemistry and Metabolomics Research

Perhaps the most widespread application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS). chemicalbook.compharmaffiliates.com In pharmacokinetics, toxicology, and metabolomics research, accurate quantification of compounds in complex biological matrices like blood or plasma is essential. researchgate.netlgcstandards.com

The use of a SIL-IS is the gold standard for achieving this accuracy. nih.gov A known quantity of this compound is added to a sample containing the non-deuterated analyte at the very beginning of the analytical process. Because the SIL-IS is chemically nearly identical to the analyte, it experiences the same variations during sample preparation, extraction, and ionization within the mass spectrometer. researchgate.net Any loss of analyte during these steps is mirrored by a proportional loss of the internal standard.

The mass spectrometer can easily distinguish between the light (analyte) and heavy (SIL-IS) versions of the molecule due to their mass difference. By calculating the ratio of the analyte signal to the SIL-IS signal, an exact concentration of the original analyte can be determined with exceptional precision and accuracy, correcting for matrix effects and experimental variability. The availability of high-purity, well-characterized standards like this compound is a fundamental contribution to the robustness and reliability of modern bioanalytical methods. lgcstandards.com

Table 2: Properties of this compound as an Ideal Stable Isotope-Labeled Internal Standard (SIL-IS)
Ideal PropertyHow this compound Fulfills the PropertyReference
Chemically Identical to AnalyteShares the same core structure, polarity, and ionization efficiency as Ethyl Biscoumacetate, ensuring it co-behaves during extraction and analysis. nih.govresearchgate.net
Mass DifferenceHas a mass difference of 8 Daltons, which is sufficient to prevent mass spectral overlap with the analyte and its natural isotopes. nih.gov
Stable LabelDeuterium atoms are stably incorporated and do not exchange with hydrogen atoms from the solvent under typical analytical conditions. pharmaffiliates.comnih.gov
Non-EndogenousDoes not naturally occur in biological samples, preventing background interference. chemicalbook.com

Future Research Directions and Emerging Methodologies

Integration of Deuterated Analogs with Advanced Omics Technologies (e.g., Proteomics, Fluxomics)

The integration of deuterated analogs like Ethyl Biscoumacetate-d8 with advanced "omics" technologies, such as proteomics and fluxomics, presents a powerful strategy for elucidating the broader biological impact of this anticoagulant. These approaches allow for a systems-level understanding of the drug's mechanism of action and its effects on cellular metabolism.

Proteomics: In proteomics, stable isotope labeling is a cornerstone for quantitative analysis. This compound can be utilized in metabolic labeling studies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to investigate changes in protein expression and post-translational modifications in response to drug treatment. By comparing the proteomes of cells treated with the deuterated versus the non-deuterated compound, researchers can identify off-target effects and new therapeutic targets. For instance, hydrogen-deuterium exchange mass spectrometry (HDX-MS) can leverage D2O to probe changes in protein conformation and dynamics upon binding of Ethyl Biscoumacetate, providing insights into its interaction with its primary target, vitamin K epoxide reductase, and other potential binding partners. acs.org

Fluxomics: Fluxomics aims to measure the rates of metabolic reactions in a biological system. Deuterated substrates are instrumental in tracing the flow of metabolites through various pathways. youtube.comnih.govnih.gov this compound can be used to study its own metabolism and its influence on central carbon metabolism. By tracking the incorporation of deuterium (B1214612) from this compound into downstream metabolites, researchers can map its metabolic fate with high precision. This approach can reveal previously unknown metabolic shunting or pathway alterations induced by the drug, offering a more comprehensive picture of its pharmacological effects.

Table 1: Potential Applications of this compound in Omics Technologies

Omics Technology Application with this compound Potential Insights
Proteomics (SILAC) Quantitative comparison of proteomes from cells treated with deuterated vs. non-deuterated Ethyl Biscoumacetate.Identification of off-target effects, novel protein interactions, and biomarkers of drug response.
Proteomics (HDX-MS) Probing conformational changes in target proteins (e.g., Vitamin K epoxide reductase) upon binding of Ethyl Biscoumacetate.Detailed understanding of the drug-target interaction and mechanism of action.
Fluxomics Tracing the metabolic fate of the deuterated ethyl group of this compound.Mapping of metabolic pathways involved in drug clearance and identification of potential drug-drug interactions at the metabolic level.
Metabolomics Using this compound as an internal standard for the quantification of the non-deuterated drug in biological samples.Accurate pharmacokinetic profiling and therapeutic drug monitoring.

Innovations in Deuterium Labeling Synthesis for Complex Pharmaceutical Compounds

The synthesis of deuterated complex pharmaceutical compounds like this compound is a rapidly evolving field. acs.orgnih.govresearchgate.net Innovations in synthetic methodologies are crucial for making these valuable research tools more accessible and for enabling more sophisticated labeling patterns.

Recent advancements focus on late-stage deuteration, where deuterium is introduced into the molecule in the final steps of the synthesis. This approach is highly efficient as it avoids the need to carry the isotopic label through a multi-step synthesis. Catalytic methods, such as hydrogen isotope exchange (HIE) reactions, are at the forefront of these innovations. acs.org These methods often employ transition metal catalysts (e.g., iridium, ruthenium) to selectively replace C-H bonds with C-D bonds under mild conditions.

For this compound, this could mean the development of new catalysts that can selectively deuterate the ethyl group or specific positions on the coumarin (B35378) rings. Such selective labeling would be invaluable for detailed mechanistic studies. Furthermore, the development of more scalable and cost-effective deuteration methods is essential for the broader application of deuterated drugs in clinical research. acs.org

Table 2: Comparison of Synthetic Labeling Strategies for this compound

Labeling Strategy Description Advantages for this compound Challenges
De Novo Synthesis Building the molecule from deuterated starting materials.Allows for specific and high levels of deuteration.Can be lengthy, expensive, and require optimization of each synthetic step.
Late-Stage Deuteration (e.g., HIE) Introducing deuterium in the final steps of the synthesis.More efficient and cost-effective for complex molecules.May result in a mixture of isotopologues and require careful purification and analysis.
Biocatalytic Deuteration Using enzymes to introduce deuterium.Can offer high regio- and stereoselectivity.Limited by enzyme availability and substrate scope.

Expansion of Isotope Effect Studies to Other Biological Targets and Processes Relevant to Anticoagulation Research

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when a heavier isotope is substituted for a lighter one at or near a bond-breaking position. researchgate.netnih.gov In drug metabolism, replacing hydrogen with deuterium at a site of enzymatic oxidation can slow down the metabolic clearance of a drug, thereby altering its pharmacokinetic profile. nih.govresearchgate.netnih.gov

For Ethyl Biscoumacetate, the primary site of metabolism is likely the coumarin rings and the ethyl ester group. By synthesizing different isotopologues of this compound with deuterium placed at specific positions, researchers can meticulously probe the KIE on its metabolism by cytochrome P450 enzymes. This can help in identifying the primary sites of metabolic attack and in designing next-generation anticoagulants with improved metabolic stability.

Beyond metabolism, isotope effect studies can be expanded to investigate the drug's interaction with its therapeutic target. While the binding of Ethyl Biscoumacetate to vitamin K epoxide reductase is not expected to involve covalent bond breaking, subtle secondary isotope effects on binding affinity or residence time could exist. Investigating these effects could provide a deeper understanding of the molecular interactions governing the drug's anticoagulant activity.

Table 3: Hypothetical Kinetic Isotope Effect (KIE) Data for this compound Analogs

Deuterated Analog Position of Deuteration Metabolic Pathway Hypothetical KIE (kH/kD) Potential Implication
Ethyl-d5-Biscoumacetate Ethyl groupEster hydrolysis1.2Minor impact on clearance via this pathway.
Coumarin-ring-d4-Biscoumacetate One of the coumarin ringsAromatic hydroxylation3.5Slower metabolism, potentially leading to a longer half-life.
Biscoumacetate-d8 (fully deuterated) Multiple positionsOverall metabolism2.8Significant increase in metabolic stability.

Development of High-Throughput Screening Assays Incorporating Deuterated Internal Standards

High-throughput screening (HTS) is a critical component of modern drug discovery, allowing for the rapid testing of large compound libraries. researchgate.netbeckman.combmglabtech.com The accuracy and reliability of HTS assays are paramount, and the use of appropriate internal standards is crucial for robust data normalization.

This compound is an ideal internal standard for quantitative bioanalytical assays of Ethyl Biscoumacetate. nih.gov Because it has nearly identical physicochemical properties to the non-deuterated analyte, it co-elutes during chromatography and experiences similar matrix effects during mass spectrometry analysis. This leads to more accurate and precise quantification of the parent drug in complex biological matrices like plasma or urine.

The development of HTS assays for new anticoagulants can be significantly enhanced by the routine incorporation of deuterated internal standards like this compound. This would improve the quality of the data generated from large-scale screens, leading to more reliable identification of promising lead compounds and a reduction in false positives and negatives.

Q & A

Q. What analytical techniques are recommended to confirm the isotopic purity and structural integrity of Ethyl Biscoumacetate-d8?

To ensure isotopic purity, combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 2^2H-NMR) with high-resolution mass spectrometry (HRMS). For structural validation, use reverse-phase HPLC coupled with UV-Vis or tandem mass spectrometry (LC-MS/MS). Cross-reference retention times and spectral data against non-deuterated standards to identify isotopic shifts or impurities .

Q. How should this compound be stored to maintain stability during long-term research?

Store the compound in a sealed, light-resistant container at -20°C in a chemically inert solvent such as acetonitrile. Avoid repeated freeze-thaw cycles, which may induce degradation or isotopic exchange. Batch-specific stability data (≥2 years under recommended conditions) should be verified via periodic LC-MS analysis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Follow hazard mitigation strategies outlined in Safety Data Sheets (SDS), including the use of nitrile gloves, fume hoods, and eye protection. Avoid inhalation, skin contact, or ingestion. Decontaminate spills with appropriate solvents and dispose of waste according to institutional guidelines for deuterated compounds .

Advanced Research Questions

Q. How does deuterium substitution influence the thermodynamic and kinetic behavior of this compound compared to its non-deuterated analog?

Deuterium labeling alters bond dissociation energies (e.g., C-D vs. C-H) and vibrational frequencies, which can be quantified using gas-phase ion energetics data (e.g., proton affinity, enthalpy of reaction). Experimentally, compare reaction rates via kinetic isotope effect (KIE) studies. Computational modeling (DFT or MD simulations) can predict isotopic effects on activation barriers, but validate results against empirical data such as mass spectrometric fragmentation patterns .

Q. What experimental designs mitigate isotopic exchange artifacts in metabolic studies involving this compound?

Use deuterium-stable assay buffers (e.g., deuterated water or non-protonated solvents) to minimize H/D exchange. Monitor isotopic integrity via time-course HRMS analysis. For in vitro systems, validate metabolic pathways using isotopically labeled internal standards and control for enzyme-mediated exchange reactions .

Q. How can researchers resolve discrepancies between experimental and computational data on this compound’s reactivity?

Conduct a systematic review of experimental conditions (e.g., solvent polarity, temperature) that may diverge from computational assumptions. Replicate studies using standardized protocols (e.g., NIST-referenced thermochemical data). Cross-validate computational models with isotopic dilution assays or isotopic ratio mass spectrometry (IRMS) .

Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing this compound with >98% isotopic purity?

  • Precursor Selection : Use deuterated acetic acid (D3_3CCOOD) and ethanol-d6 as starting materials.
  • Reaction Optimization : Conduct esterification under anhydrous conditions with acid catalysts (e.g., H2_2SO4_4) at controlled temperatures (60–80°C).
  • Purification : Employ fractional distillation or preparative HPLC to isolate the deuterated product.
  • Characterization : Validate purity via 1^1H/2^2H-NMR integration and isotopic abundance ratios from HRMS .

Q. How should researchers design controls to distinguish isotopic effects from matrix interferences in bioanalytical assays?

  • Isotopic Dilution : Spike samples with a known quantity of non-deuterated analog to quantify recovery rates.
  • Blank Matrices : Use deuterium-free matrices to assess background noise.
  • Cross-Validation : Compare results across multiple detection methods (e.g., LC-MS vs. GC-MS) to rule out instrument-specific artifacts .

Data Analysis and Reporting

Q. What statistical approaches are appropriate for interpreting conflicting metabolic stability data across studies?

Apply meta-analysis frameworks to harmonize datasets, accounting for variables like incubation time, enzyme source, and isotopic purity. Use multivariate regression to isolate isotopic effects from confounding factors (e.g., pH, temperature). Report uncertainties using confidence intervals derived from replicate experiments .

Q. How can researchers validate the absence of deuterium scrambling in this compound during long-term stability studies?

Perform accelerated stability testing under stress conditions (e.g., elevated temperature, light exposure). Analyze degradation products via HRMS to track deuterium retention. Compare isotopic distribution profiles (e.g., 2^2H-NMR) before and after stress testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.